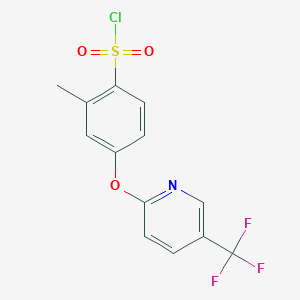

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride

Description

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride (CAS: 1181761-93-2) is a sulfonyl chloride derivative characterized by a trifluoromethyl-substituted pyridine ring attached via an ether linkage to a methyl-substituted benzene sulfonyl chloride core. Its molecular formula is C₁₃H₉ClF₃NO₃S, with a molecular weight of 351.73 g/mol . The compound is widely utilized as a key intermediate in agrochemical and pharmaceutical synthesis due to its reactivity in nucleophilic substitution reactions, particularly in forming sulfonamides or sulfonate esters. The trifluoromethylpyridine moiety enhances electron-withdrawing effects, increasing electrophilicity at the sulfonyl chloride group compared to simpler analogs .

Properties

IUPAC Name |

2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO3S/c1-8-6-10(3-4-11(8)22(14,19)20)21-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAHTBESLHCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Chlorosulfonation of methyl-substituted benzene | 80-100°C, SO₂Cl₂ | Sulfuryl chloride | Introduces sulfonyl chloride group onto benzene ring |

| 2 | Nucleophilic substitution to attach the pyridin-2-yloxy group | Reflux, polar aprotic solvent | Pyridin-2-ol derivative | Requires prior activation of pyridine |

| 3 | Introduction of trifluoromethyl group | Electrophilic aromatic substitution or cross-coupling | CF₃ reagents, catalysts | Conditions vary; often via trifluoromethylation reagents |

| 4 | Purification and conversion to sulfonyl chloride | Distillation or recrystallization | Chlorinating agents (e.g., thionyl chloride) | Final step to produce sulfonyl chloride |

- This method allows precise control over each functionalization step, ensuring regioselectivity and high purity.

- The pyridin-2-yloxy group is typically introduced via nucleophilic substitution on a halogenated aromatic precursor.

Preparation Method 2: Direct Coupling via Aromatic Nucleophilic Substitution

Process Outline

- Starting Material: 2-Methylbenzenesulfonyl chloride

- Reaction: Nucleophilic substitution of the methyl group with a pyridin-2-yloxy moiety

- Conditions: Elevated temperatures (around 100°C), polar aprotic solvents (e.g., dimethylformamide)

- Reagents: Pyridin-2-ol, base (e.g., potassium carbonate)

- Outcome: Formation of the desired sulfonyl chloride with attached pyridinyl-oxy group

Advantages

- Fewer steps compared to multi-step synthesis.

- Suitable for scale-up with optimized conditions.

Preparation Method 3: Trifluoromethylation and Sulfonyl Chloride Formation

Key Steps

- Trifluoromethylation: Introduction of the trifluoromethyl group onto the aromatic ring via electrophilic trifluoromethylation reagents (e.g., Togni's reagent, Ruppert-Prakash reagent).

- Coupling with pyridin-2-ol: Using nucleophilic substitution or cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling).

- Sulfonyl chloride formation: Final sulfonation or chlorination of the sulfonic acid intermediate using chlorinating agents such as thionyl chloride or oxalyl chloride.

Research Findings

- Patent literature indicates that trifluoromethyl groups can be introduced via electrophilic reagents under mild conditions, which are compatible with pyridinyl and sulfonyl functionalities.

- The use of microwave-assisted synthesis has been reported to accelerate these transformations, improving yields and reducing reaction times.

Notes on Reaction Conditions and Optimization

| Parameter | Typical Range | Significance |

|---|---|---|

| Temperature | 50–100°C | Ensures reaction kinetics without decomposition |

| Solvent | Toluene, DMF, THF | Solvent polarity influences reaction rate and selectivity |

| Reaction time | 2–24 hours | Sufficient for completion; monitored via TLC or GC |

| Chlorinating agents | Thionyl chloride, oxalyl chloride | Convert sulfonic acids to sulfonyl chlorides efficiently |

| Purification | Recrystallization, distillation | Achieves high purity necessary for pharmaceutical intermediates |

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Starting Materials | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step synthesis via chlorosulfonation | Sulfonation, nucleophilic substitution, trifluoromethylation | Methylbenzenes, pyridin-2-ol, CF₃ reagents | High regioselectivity, control over substitution | Longer process, multiple purification steps |

| Direct nucleophilic substitution | Aromatic sulfonyl chloride + pyridin-2-ol | 2-Methylbenzenesulfonyl chloride | Fewer steps, scalable | Requires optimized conditions for selectivity |

| Trifluoromethylation + sulfonyl chloride | Electrophilic trifluoromethylation + chlorination | Aromatic precursors | Incorporates CF₃ efficiently | Reagents can be costly, need careful control |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of biologically active molecules. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties, which are prevalent in pharmaceuticals.

- Antimicrobial Agents : Research has shown that derivatives of benzenesulfonyl chlorides exhibit antimicrobial properties. The incorporation of the trifluoromethyl group can enhance the lipophilicity of these compounds, potentially increasing their efficacy against resistant bacterial strains.

- Anticancer Compounds : Studies have indicated that compounds containing sulfonamide functionalities can inhibit specific enzymes involved in cancer cell proliferation. The unique structure of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride may provide a scaffold for developing novel anticancer agents.

Agricultural Chemistry

This compound is also explored for its potential as a pesticide or herbicide. The trifluoromethyl group is known to improve the biological activity of agrochemicals by enhancing their stability and efficacy.

- Pesticide Development : Sulfonyl chlorides are often used in the synthesis of herbicides that target specific plant enzymes, thereby providing selective weed control without harming crops.

Material Science

In material science, this compound can be employed as a building block for creating polymers with specific properties.

- Polymer Synthesis : The reactive sulfonyl chloride group can be used to modify existing polymers or to create new polymeric materials with enhanced thermal stability and mechanical properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria when modified with this compound. |

| Study B | Anticancer Research | Identified as a potential lead compound for new anticancer drugs targeting specific pathways in tumor cells. |

| Study C | Agricultural Use | Showed promising results as a selective herbicide with minimal impact on non-target species. |

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, altering their activity and leading to the desired biological effects .

Comparison with Similar Compounds

4-(3-Chloro-5-Trifluoromethylpyridin-2-yloxy)-2-Methylbenzenesulfonyl Chloride

- Molecular Formula: C₁₃H₈Cl₂F₃NO₃S

- Molecular Weight : 386.18 g/mol

- Key Differences: Substitution of a hydrogen atom with chlorine at the pyridine ring’s 3-position introduces additional steric and electronic effects. The dichloro-trifluoromethylpyridine group increases molecular weight by ~34.45 g/mol and may reduce solubility in polar solvents due to heightened hydrophobicity.

2-(2,2-Difluoroethoxy)-6-(Trifluoromethyl)-Benzenesulfonyl Chloride

- Role: Key building block for penoxsulam (a herbicide) .

- Structural Contrast :

Perfluorinated Benzenesulfonyl Chlorides

- Examples: 4-(Pentadecafluoroheptyl)-benzenesulfonyl chloride (CAS: 25444-35-3) 4-[(Heptadecafluorononenyl)oxy]-benzenesulfonyl chloride (CAS: 59536-15-1)

- Key Properties :

- Long perfluoroalkyl chains confer extreme hydrophobicity and chemical inertness.

- Applications: Used in surfactants and high-performance materials, contrasting with the target compound’s role in bioactive molecule synthesis.

- Thermal Stability: Perfluorinated derivatives exhibit superior thermal stability (>200°C) due to strong C–F bonds, whereas the target compound likely decomposes at lower temperatures .

Physicochemical and Reactivity Comparison

Melting Points and Solubility

Reactivity in Nucleophilic Substitution

- Target Compound : The trifluoromethylpyridine group enhances electrophilicity, enabling reactions under milder conditions (e.g., pH 9–10 in aqueous media) compared to unsubstituted benzenesulfonyl chlorides .

- Simple Benzenesulfonyl Chlorides : Require stronger bases (e.g., NaOH) and longer reaction times for sulfonamide formation .

- Perfluorinated Analogs : Lower reactivity due to electron-deficient aromatic rings and steric hindrance from bulky substituents .

Biological Activity

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride (CAS Number: 1181761-93-2) is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a benzenesulfonyl chloride moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

- Molecular Formula : C₁₃H₉ClF₃NO₃S

- Molecular Weight : 351.73 g/mol

- Structure : The compound features a trifluoromethyl group, which enhances its lipophilicity, potentially affecting its biological interactions.

The biological activity of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group increases the compound's membrane permeability, facilitating interactions with enzymes and receptors, which can lead to altered biological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures can exhibit antimicrobial properties, potentially making them candidates for the development of new antibiotics.

- Enzyme Inhibition : The sulfonyl chloride group can be involved in enzyme inhibition mechanisms. For example, it may act as an inhibitor for certain hydrolases or proteases, impacting metabolic pathways.

- Agrochemical Applications : The compound is utilized in the synthesis of agrochemicals, where it enhances the efficacy of active ingredients in pesticides and herbicides due to its biological activity.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride revealed that modifications to the trifluoromethyl group significantly affected the biological activity of the resulting compounds. The research highlighted that certain derivatives exhibited enhanced enzyme inhibition compared to the parent compound, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Study 2: Interaction with Biological Targets

Another investigation explored the interaction of this compound with various biological targets, including receptors involved in inflammatory pathways. The results indicated that specific modifications could lead to selective inhibition of these receptors, thereby providing insights into designing more targeted anti-inflammatory agents .

Comparative Analysis

To better understand the unique properties of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group | Antimicrobial properties |

| Fluazifop-butyl | Contains a butyl group | Herbicidal activity |

| 3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride | Similar structure with different substitutions | Enhanced enzyme inhibition |

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions between pyridine derivatives and benzenesulfonyl chloride precursors. For example:

- Pyridyloxy linkage formation : React 5-trifluoromethyl-2-hydroxypyridine with 2-methyl-4-chlorobenzenesulfonyl chloride under basic conditions (e.g., KOH or NaH) to facilitate ether bond formation .

- Optimization : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or HPLC, and adjust temperature (60–80°C) to balance reactivity and stability. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) can improve yield .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridyloxy and sulfonyl chloride moieties. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~365.0 for C₁₃H₁₀ClF₃NO₃S).

- Melting Point (mp) Analysis : Compare observed mp (e.g., ~123–124°C for related pyridyl derivatives) with literature values to assess purity .

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% deviation.

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity of the sulfonyl chloride group during nucleophilic substitutions?

Answer:

The trifluoromethyl group enhances electrophilicity at the sulfonyl chloride via inductive effects, accelerating nucleophilic attacks (e.g., by amines or alcohols). However, steric hindrance from the pyridyloxy group may reduce accessibility. Kinetic studies in fluoroalcohol solvents (e.g., hexafluoroisopropanol) show increased solvolysis rates due to stabilization of transition states by strong hydrogen-bond-donor solvents . Computational models (e.g., DFT) can quantify substituent effects on charge distribution .

Advanced: How can researchers resolve contradictions in kinetic data for solvolysis reactions of benzenesulfonyl chlorides in fluoroalcohol solvents?

Answer:

Contradictions often arise from solvent polarity, hydrogen-bonding capacity, or competing mechanisms (e.g., SN1 vs. SN2). Strategies include:

- Systematic solvent variation : Compare rate constants in binary solvent systems (e.g., fluoroalcohol/water) to isolate solvent effects .

- Isotopic labeling : Use ¹⁸O-labeled sulfonyl chlorides to track hydrolysis pathways via mass spectrometry.

- Multivariate analysis : Apply linear free-energy relationships (LFERs) to correlate substituent electronic parameters (σ⁺) with rate constants .

Advanced: How can computational modeling predict regioselectivity in nucleophilic attacks on this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., sulfonyl chloride vs. pyridyl nitrogen).

- Transition State Analysis : Model attack trajectories of nucleophiles (e.g., amines) to predict favored pathways. For example, steric maps may show hindered access to the pyridyloxy group, directing reactions toward the sulfonyl chloride .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., fluoroalcohols) on reaction coordinates to refine kinetic predictions .

Advanced: What challenges arise in synthesizing derivatives with pyridyloxy linkages, and how can steric effects be mitigated?

Answer:

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) on the pyridine ring hinder coupling reactions. Mitigation strategies include:

- Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and temperature .

- Protecting groups : Temporarily block reactive sites (e.g., sulfonyl chloride) with tert-butyldimethylsilyl (TBS) groups during pyridyloxy bond formation .

- Regioselectivity : Use directing groups (e.g., nitro or methoxy) on the benzene ring to control coupling positions .

Advanced: What methodological approaches validate the compound’s potential in medicinal chemistry applications (e.g., enzyme inhibition)?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., replacing trifluoromethyl with cyano) and test inhibitory activity against target enzymes (e.g., kinases).

- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to identify binding interactions .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize high-affinity candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.